molecular formula C18H21ClN4O4S B15082543 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine CAS No. 763111-26-8

2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine

Cat. No.: B15082543
CAS No.: 763111-26-8
M. Wt: 424.9 g/mol
InChI Key: BVWWYLKJFZGCPC-UHFFFAOYSA-N
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Description

2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a propylamino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine typically involves multiple steps. One common approach is to start with the chlorination of a benzene derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The sulfonyl group is then added via a sulfonation reaction, and the final hydrazine derivative is obtained through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    Cyclopiazonic Acid: An indole-containing compound with biological activity.

Uniqueness

2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

763111-26-8

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[2-chloro-5-[(N-methylanilino)carbamoyl]phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C18H21ClN4O4S/c1-3-11-20-18(25)22-28(26,27)16-12-13(9-10-15(16)19)17(24)21-23(2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,24)(H2,20,22,25)

InChI Key

BVWWYLKJFZGCPC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NN(C)C2=CC=CC=C2)Cl

Origin of Product

United States

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